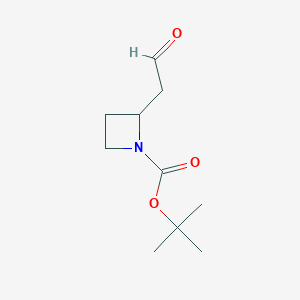

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1378464-53-9 . It has a molecular weight of 199.25 . The IUPAC name for this compound is tert-butyl 2-(2-oxoethyl)-1-azetidinecarboxylate .

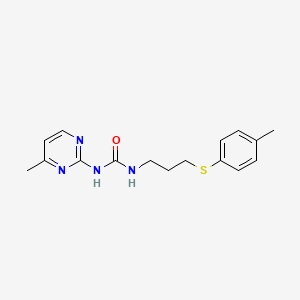

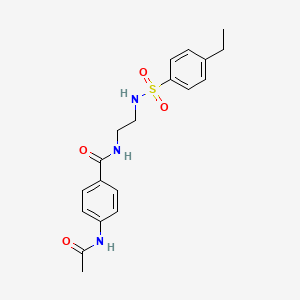

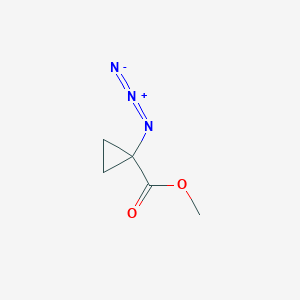

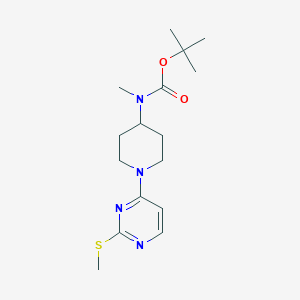

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CC=O)=O)C . The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 199.25 .科学的研究の応用

Synthesis and Derivation Potential

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate is a compound with significant potential in synthetic chemistry. Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, noting its utility for further selective derivation on azetidine and cyclobutane rings. This synthesis provides a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Enantiopure Azetidine-2-Carboxylic Acids

Sajjadi and Lubell (2008) synthesized enantiopure azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains. These azetidine derivatives were created by modifying tert-butyl ester 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze, demonstrating the compound's versatility and potential in creating amino acid-Aze chimeras for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Diastereoselective α-Alkylation

Tayama et al. (2018) investigated the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, using diastereomerically pure borane complexes. This study highlights the potential of azetidine-2-carboxylic acid esters in the production of optically active α-substituted azetidine-2-carboxylic acid esters, demonstrating their value in synthetic organic chemistry (Tayama et al., 2018).

Masked Dipoles for Cycloaddition Reactions

Yadav and Sriramurthy (2005) explored the use of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles. These compounds efficiently reacted with nitriles and carbonyl substrates, forming imidazoline, oxazolidine, and tetrahydropyrimidine products. This study shows the potential of this compound derivatives in cycloaddition reactions (Yadav & Sriramurthy, 2005).

Azetidine Derivatives in Pharmaceutical Compounds

Ji et al. (2018) developed a method for the preparation of protected 3-haloazetidines, which are key building blocks in medicinal chemistry. They synthesized high-value azetidine-3-carboxylic acid derivatives, including 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, demonstrating the significance of azetidine derivatives in pharmaceutical compound synthesis (Ji, Wojtas, & Lopchuk, 2018).

Safety and Hazards

The safety information for “Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHBZJLUKNJYSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2366334.png)

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)

![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)

![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)

![N-cyclopropyl-N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2366348.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)